

# A Comparative Guide to MCT1 Inhibitors: AR-C141990 Hydrochloride vs. AZD3965

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AR-C141990 hydrochloride

Cat. No.: B2769621 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Monocarboxylate transporter 1 (MCT1) has emerged as a critical target in cancer therapy due to its role in facilitating the transport of lactate, a key metabolite in the tumor microenvironment. Inhibiting MCT1 disrupts the metabolic symbiosis between glycolytic and oxidative cancer cells, leading to intracellular acidification and reduced tumor growth.[1][2] This guide provides a detailed comparison of two prominent MCT1 inhibitors, **AR-C141990 hydrochloride** and the clinical-stage compound AZD3965, to aid researchers in selecting the appropriate tool for their preclinical studies.

## **Executive Summary**

Both AR-C141990 hydrochloride (and its close analog AR-C155858) and AZD3965 are potent and selective inhibitors of MCT1. AZD3965 has advanced to Phase I clinical trials and has been extensively characterized in various cancer models.[3] Data for AR-C141990 hydrochloride is less abundant in the public domain; therefore, data from its well-studied analog, AR-C155858, is included for a more comprehensive comparison. Both compounds demonstrate efficacy in inhibiting lactate transport, leading to antiproliferative effects in cancer cells that are dependent on MCT1 for lactate efflux.[1][4] A key differentiator appears to be their cellular uptake mechanism, with AR-C155858 showing characteristics of a substrate for MCT1, while AZD3965 appears to enter cells via passive diffusion.[4][5] The choice between these inhibitors may depend on the specific experimental context, such as the desired mechanism of cellular entry and the need for a clinically relevant compound.



# Data Presentation: Quantitative Comparison of MCT1 Inhibitors

The following tables summarize the available quantitative data for AR-C155858 (as an analog for **AR-C141990 hydrochloride**) and AZD3965.

Table 1: Inhibitor Potency and Selectivity

| Parameter         | AR-C155858                | AZD3965                             | Reference |
|-------------------|---------------------------|-------------------------------------|-----------|
| MCT1 Ki           | 2.3 nM                    | 1.6 nM                              | [4][6]    |
| MCT2 Ki           | >10 nM                    | ~9.6 nM (6-fold selective for MCT1) | [6][7]    |
| MCT3/4 Inhibition | No significant inhibition | No significant inhibition at 10 μM  | [1][4]    |

Table 2: In Vitro Efficacy (Cell Growth Inhibition)

| Cell Line  | Cancer Type                      | AZD3965 GI50                          | Reference |
|------------|----------------------------------|---------------------------------------|-----------|
| Raji       | Burkitt's Lymphoma               | 3.91 ± 1.37 nM                        | [8]       |
| WSU-DLCL-2 | Diffuse Large B-cell<br>Lymphoma | Not specified, but sensitive          | [1]       |
| Karpas-422 | Diffuse Large B-cell<br>Lymphoma | Not specified, but sensitive          | [1]       |
| HBL-1      | Diffuse Large B-cell<br>Lymphoma | Relatively resistant (expresses MCT4) | [1]       |
| нт         | Diffuse Large B-cell<br>Lymphoma | Relatively resistant (expresses MCT4) | [1]       |

Table 3: In Vivo Efficacy (Tumor Growth Inhibition)



| Cancer Model          | Inhibitor | Dosing<br>Regimen                            | Tumor Growth<br>Inhibition            | Reference |
|-----------------------|-----------|----------------------------------------------|---------------------------------------|-----------|
| Raji xenograft        | AZD3965   | 100 mg/kg, p.o.,<br>twice daily              | 85%                                   | [1]       |
| COR-L103<br>xenograft | AZD3965   | 100 mg/kg, p.o.                              | Significant reduction                 | [9]       |
| Raji xenograft        | AZD3965   | 50 mg/kg, p.o.,<br>twice daily for 5<br>days | Significant reduction in tumor volume | [8]       |

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathways affected by MCT1 inhibition and a general workflow for evaluating MCT1 inhibitors.





MCT1 Inhibition and Downstream Effects

Click to download full resolution via product page

Mechanism of MCT1 Inhibition in Cancer Cells.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 3. A Phase I Dose-Escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [A Comparative Guide to MCT1 Inhibitors: AR-C141990 Hydrochloride vs. AZD3965]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2769621#ar-c141990-hydrochloride-versus-other-mct1-inhibitors-like-azd3965]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com